1,3-Thiazol-5-ylmethanethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

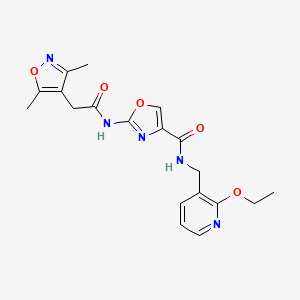

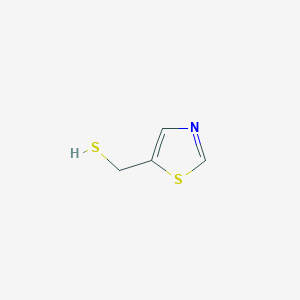

1,3-Thiazol-5-ylmethanethiol, also referred to as thiomorpholine thione, is a cyclic organic sulfur compound with a five-membered ring containing both nitrogen and sulfur atoms. It has a molecular weight of 131.22 .

Molecular Structure Analysis

The molecular formula of 1,3-Thiazol-5-ylmethanethiol is C4H5NS2 . It consists of a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and a methanethiol group attached to the 5-position of the thiazole ring .Physical And Chemical Properties Analysis

1,3-Thiazol-5-ylmethanethiol has a molecular weight of 131.22 . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data were not available in the sources I found.Aplicaciones Científicas De Investigación

Chemistry and Synthesis

1,3-Thiazol-5-ylmethanethiol and its derivatives exhibit a wide range of chemical reactivity, making them significant in synthetic chemistry. Kägi et al. (1993) explored the reaction of 1,3-Thiazole-5(4H)-thiones with diazomethane, leading to various products including 1,4-dithiane, 1,3-dithiole, and 4,5-dihydro-5methylidene-1,3-thiazole, indicating the versatility of these compounds in synthesizing a range of chemicals (Kägi, Linden, Heimgartner & Mlostoń, 1993).

Frija, Pombeiro, and Kopylovich (2016) highlight the potential of thiazole-derived compounds in a variety of fields, including medicinal chemistry, catalysis, and corrosion protection, demonstrating their broad applicability (Frija, Pombeiro & Kopylovich, 2016).

Applications in Material Science

Yadav and Ballabh (2015) investigated thiazole-based amides for their gelation properties. This research underlines the importance of 1,3-thiazol-5-ylmethanethiol derivatives in the development of new materials with specific physical properties, such as gels used in various industrial applications (Yadav & Ballabh, 2015).

Farahati et al. (2019) studied thiazoles as corrosion inhibitors for copper, revealing their potential in protecting metals from corrosion, an important aspect in material science and engineering (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi & Shockravi, 2019).

Catalysis and Organic Reactions

Research by Jenny and Heimgartner (1986) on the synthesis of 4,4-disubstituted 1,3-Thiazol-5(4H)-thiones demonstrates the role of these compounds in catalysis and as intermediates in organic reactions, further emphasizing their versatility in chemical synthesis (Jenny & Heimgartner, 1986).

Advanced Pharmaceutical Research

Borcea et al. (2021) and Nayak and Gaonkar (2019) provide insights into the antimicrobial, antiprotozoal, and antitumor activities of thiazole derivatives, showing the potential of 1,3-Thiazol-5-ylmethanethiol derivatives in the development of new pharmaceuticals (Borcea, Ionuț, Crișan & Oniga, 2021), (Nayak & Gaonkar, 2019).

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Thiazol-5-ylmethanethiol is a derivative of thiazole, a heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazoles, in general, are known to interact with various biological targets due to their diverse biological activities . The interaction of thiazoles with their targets often results in changes at the molecular and cellular levels, leading to their observed biological effects .

Biochemical Pathways

Thiazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that thiazoles can induce various changes at the molecular and cellular levels.

Propiedades

IUPAC Name |

1,3-thiazol-5-ylmethanethiol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NS2/c6-2-4-1-5-3-7-4/h1,3,6H,2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXHELVQMHZHRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1024284-51-2 |

Source

|

| Record name | (1,3-thiazol-5-yl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S,1R)-4-benzimidazolyl-7,8-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B2365183.png)

![3,5-dibromo-1-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,2,4-triazole](/img/structure/B2365184.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2365186.png)

![3-((4-Bromophenyl)sulfonyl)-5-(4-(2-methoxyphenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2365197.png)

![2-Methoxyethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2365199.png)

![Methyl 2-[[5-[[(4-tert-butylbenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2365201.png)